
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H9ClN2·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with a chloro and methyl group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.
Amination: The pyridine derivative undergoes amination using reagents such as ammonia or amines under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions, particularly those involving pyridine derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
4-Chloro-3-methylpyridine: The starting material for the synthesis of the compound, which lacks the methanamine group.
4-Chloro-3-methylpyridine N-oxide: An oxidized derivative with different chemical properties and applications.
4-Chloro-3-methylpyridine-2-carboxylic acid: A carboxylated derivative used in different synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11Cl3N2 |
|---|---|
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
(4-chloro-3-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-6(8)2-3-10-7(5)4-9;;/h2-3H,4,9H2,1H3;2*1H |
Clave InChI |
REWMHUNOCPLGHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1CN)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)

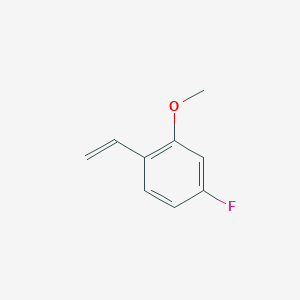
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
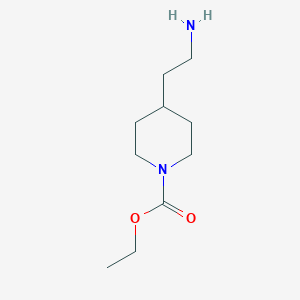

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
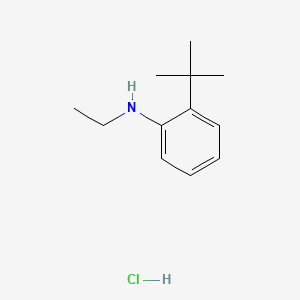

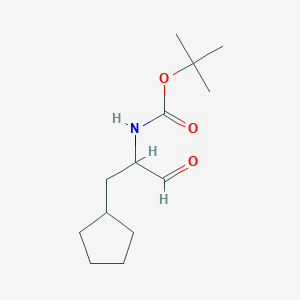
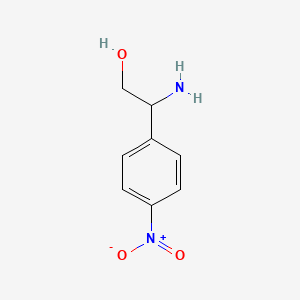
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
